d-Histidinol
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Overview
Description
D-Histidinol is related to Histidine, an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxylic acid group, and an imidazole side chain .
Synthesis Analysis
The synthesis of this compound involves the dephosphorylation of histidinol-phosphate to histidinol . This process is catalyzed by the enzyme histidinol-phosphate phosphatase . The identity of the enzyme(s) catalyzing this step was previously unknown, but recent studies have identified a member of the myoinositol monophosphatase family from Arabidopsis as having histidinol-phosphate phosphatase activity .Molecular Structure Analysis
Histidinol dehydrogenase (HDH), the enzyme that catalyzes the last step of l-histidine biosynthesis, has been studied extensively . In bacteria, HDH is a single chain polypeptide, while in fungi it is the C-terminal domain of a multifunctional enzyme . The active site of HDH holds histidinol in place with the help of a zinc ion .Chemical Reactions Analysis
Histidinol dehydrogenase (HDH) catalyzes the oxidation of histidinol to histidine, using two moles of NAD . This reaction is the final step in the biosynthesis of histidine in bacteria, plants, and fungi .Properties
CAS No. |
70142-15-3 |
---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
ZQISRDCJNBUVMM-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](CO)N |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N |
Origin of Product |
United States |
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